molecular formula C13H19ClN2O3 B13781954 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride CAS No. 64037-90-7

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride

Cat. No.: B13781954
CAS No.: 64037-90-7
M. Wt: 286.75 g/mol
InChI Key: CUTJEPHGZSKKLK-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a naphthylamine core, which is a derivative of naphthalene, and additional functional groups that include methoxy, nitro, and dimethylamine

Preparation Methods

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride involves multiple steps. The starting material is typically naphthalene, which undergoes a series of reactions to introduce the desired functional groups. The synthetic route may include nitration, reduction, methylation, and methoxylation reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine, resulting in different amine derivatives.

    Substitution: The methoxy and dimethylamine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride can be compared with other similar compounds, such as:

    1-Naphthylamine: Lacks the additional functional groups and has different reactivity and applications.

    1,2,3,4-Tetrahydro-1-naphthylamine: Similar core structure but lacks the nitro, methoxy, and dimethylamine groups.

    N,N-Dimethyl-1-naphthylamine: Contains the dimethylamine group but lacks the nitro and methoxy groups

Properties

CAS No.

64037-90-7

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

(5-methoxy-8-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C13H18N2O3.ClH/c1-14(2)10-6-4-5-9-12(18-3)8-7-11(13(9)10)15(16)17;/h7-8,10H,4-6H2,1-3H3;1H

InChI Key

CUTJEPHGZSKKLK-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=CC(=C12)[N+](=O)[O-])OC.[Cl-]

Origin of Product

United States

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